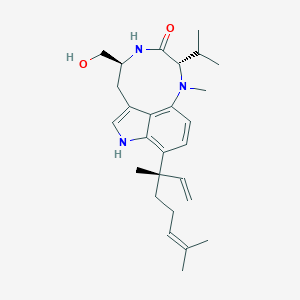

Teleocidin A2

Overview

Description

Teleocidin A2 is a natural product belonging to the indole alkaloid family. It is known for its potent activation of protein kinase C, a family of enzymes that play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound was first isolated from the bacterium Streptomyces clavuligerus and has since been the subject of extensive research due to its unique structure and significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Teleocidin A2 is primarily produced through biosynthetic pathways in Streptomyces species. The biosynthesis involves several enzymatic reactions, including oxidative intramolecular carbon-nitrogen bond-forming reactions, regio- and stereo-selective reverse prenylation reactions, and methylation-triggered terpene cyclization . These reactions are catalyzed by enzymes such as P450 oxygenase, prenyltransferase, and methyltransferase .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Streptomyces clavuligerus strains that harbor the teleocidin biosynthetic gene cluster. The production process includes optimizing fermentation conditions to maximize yield and employing genetic engineering techniques to enhance the biosynthetic capacity of the strains .

Chemical Reactions Analysis

Types of Reactions: Teleocidin A2 undergoes various chemical reactions, including:

Oxidation: Catalyzed by P450 oxygenase, leading to the formation of carbon-nitrogen bonds.

Prenylation: Regio- and stereo-selective reverse prenylation reactions.

Cyclization: Methylation-triggered terpene cyclization.

Common Reagents and Conditions:

Oxidation: P450 oxygenase, molecular oxygen.

Prenylation: Prenyltransferase, geranyl diphosphate.

Cyclization: Methyltransferase, S-adenosylmethionine.

Major Products: The major products formed from these reactions include various teleocidin analogs, each with unique structural features and biological activities .

Scientific Research Applications

Teleocidin A2 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study complex biosynthetic pathways and enzymatic reactions.

Biology: Investigated for its role in cell signaling pathways, particularly in the activation of protein kinase C.

Medicine: Explored for its potential therapeutic applications, including cancer research, due to its ability to modulate cell proliferation and apoptosis.

Industry: Utilized in the production of bioactive compounds and as a tool for enzyme engineering studies.

Mechanism of Action

Teleocidin A2 is structurally and functionally similar to other teleocidins, such as Teleocidin A1 and Teleocidin B. it is unique in its specific activation of protein kinase C and its distinct biosynthetic pathway. Other similar compounds include lyngbyatoxin A and various indole alkaloids, which also exhibit potent biological activities but differ in their molecular targets and mechanisms of action .

Comparison with Similar Compounds

- Teleocidin A1

- Teleocidin B

- Lyngbyatoxin A

- Indole alkaloids

Biological Activity

Teleocidin A2 is a potent tumor promoter derived from the fungus Fusarium species, noted for its diverse biological activities. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, effects on various cellular pathways, and implications in cancer biology.

This compound exerts its biological effects primarily through the activation of protein kinase C (PKC) and modulation of various signaling pathways. Its role as a tumor promoter has been linked to several cellular processes, including cell proliferation, differentiation, and apoptosis.

Key Actions:

- Protein Kinase C Activation : this compound activates PKC, leading to downstream signaling that promotes cell growth and survival. This activation is crucial in various cancer types, particularly in breast cancer cells .

- Inhibition of Proteinase-Activated Receptor 2 (PAR2) : Recent studies have shown that this compound inhibits PAR2-induced calcium release in human breast adenocarcinoma cell lines (MDA-MB-231), highlighting its role in modulating calcium signaling pathways critical for tumor progression .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated in various mammalian cell lines. In vitro studies demonstrate that this compound can induce apoptosis and inhibit cell proliferation at specific concentrations.

Cytotoxicity Data:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 5.0 | PAR2 inhibition and PKC activation |

| HeLa (Cervical) | 6.5 | Induction of apoptosis |

| HepG2 (Liver) | 7.0 | Modulation of phospholipase activity |

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties by modulating the activity of phospholipase A2 (PLA2). This modulation can lead to decreased production of inflammatory mediators, contributing to its potential therapeutic applications.

Inflammatory Response Data:

- PLA2 Activity : this compound has been shown to inhibit PLA2 activity, which is involved in the release of arachidonic acid, a precursor for pro-inflammatory cytokines . This inhibition suggests a dual role in both promoting tumor growth while also potentially mitigating inflammatory responses associated with cancer progression.

Case Studies and Research Findings

Several case studies have highlighted the significance of this compound in cancer research:

- Breast Cancer Study : In a study involving MDA-MB-231 cells, this compound was found to significantly enhance cell migration and invasion capabilities through PKC-mediated pathways. The results indicated that inhibiting PKC could reduce these effects, suggesting a therapeutic target for breast cancer treatment .

- Phospholipase Modulation : Research demonstrated that this compound alters PLA2 activity, which could influence tumor microenvironment dynamics by affecting inflammatory responses . This finding opens avenues for exploring this compound's role beyond direct tumor promotion.

Properties

IUPAC Name |

5-(3,7-dimethylocta-1,6-dien-3-yl)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N3O2/c1-8-27(6,13-9-10-17(2)3)21-11-12-22-23-19(15-28-24(21)23)14-20(16-31)29-26(32)25(18(4)5)30(22)7/h8,10-12,15,18,20,25,28,31H,1,9,13-14,16H2,2-7H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISDGNGREAJPQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CCC=C(C)C)C=C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10907258 | |

| Record name | Teleocidin A 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70497-14-2, 102209-77-8 | |

| Record name | (2S,5S)-9-[(1R)-1-Ethenyl-1,5-dimethyl-4-hexen-1-yl]-1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70497-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Teleocidin A 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.